molecular formula C11H14BrNO3 B11924804 Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate CAS No. 1131594-33-6

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate

Cat. No.: B11924804
CAS No.: 1131594-33-6
M. Wt: 288.14 g/mol
InChI Key: QDVIRDKFUBZOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid and contains a bromine atom, a hydroxyethyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone.

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst.

Major Products

    Substitution: Formation of iodinated derivatives.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a drug intermediate in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activities and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is unique due to the presence of both the hydroxyethyl and methylamino groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

CAS No.

1131594-33-6

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 3-bromo-4-[2-hydroxyethyl(methyl)amino]benzoate

InChI

InChI=1S/C11H14BrNO3/c1-13(5-6-14)10-4-3-8(7-9(10)12)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3

InChI Key

QDVIRDKFUBZOQH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.